physical properties of 2-Amino-3-methylbenzaldehyde
physical properties of 2-Amino-3-methylbenzaldehyde
An In-Depth Technical Guide to the Physical Properties of 2-Amino-3-methylbenzaldehyde
Introduction
2-Amino-3-methylbenzaldehyde is an aromatic organic compound that holds significant interest for researchers and professionals in drug development and chemical synthesis. Its unique structure, featuring an aldehyde group ortho to an amino group and adjacent to a methyl group on a benzene ring, provides a versatile scaffold for the synthesis of a wide array of more complex molecules, including pharmaceuticals and novel materials. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in a laboratory setting. This guide provides a detailed overview of the known physical characteristics of 2-Amino-3-methylbenzaldehyde, alongside standardized, field-proven protocols for the experimental determination of these properties.
Molecular Structure and Identification
A foundational aspect of understanding a compound's physical properties is its molecular structure. The arrangement of atoms and functional groups dictates its polarity, intermolecular forces, and reactivity.
Caption: Chemical structure of 2-Amino-3-methylbenzaldehyde.
General and Physical Properties
The following table summarizes the key physical and chemical identifiers for 2-Amino-3-methylbenzaldehyde. This data is essential for both logistical and experimental planning.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-3-methylbenzaldehyde | [1][2] |
| CAS Number | 84902-24-9 | [1][2] |
| Molecular Formula | C₈H₉NO | [1][2] |
| Molecular Weight | 135.16 g/mol | [1] |
| Physical Form | Liquid | [2] |
| Boiling Point | 265.3 ± 28.0 °C at 760 mmHg | [2] |
| Melting Point | Not available | [3] |
| Density | Not available | [3] |
| Purity | Typically ≥95% - 96% | [2] |
Safety and Handling
As a responsible laboratory professional, adherence to safety protocols is non-negotiable. 2-Amino-3-methylbenzaldehyde is classified with the GHS07 pictogram, indicating it can be harmful.[2]
Hazard Statements:
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
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P264: Wash skin thoroughly after handling.[1]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage: Store in a cool, dark place (4°C is recommended) under an inert atmosphere, such as nitrogen, to prevent degradation.[2]
Experimental Determination of Physical Properties
Workflow for Physicochemical Characterization
Caption: A generalized workflow for the comprehensive physical and spectral characterization of a chemical compound.
Melting and Boiling Point Determination
The melting point is a critical indicator of purity for solid compounds, while the boiling point is characteristic of liquids.
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Melting Point Protocol (for solids):
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A small, finely powdered sample is packed into a capillary tube.
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The tube is placed in a melting point apparatus with a calibrated thermometer.
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The sample is heated slowly (1-2 °C per minute).
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The temperature range from the first appearance of liquid to complete liquefaction is recorded as the melting point range. A narrow range (e.g., 0.5-1.0 °C) suggests high purity.
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-
Boiling Point Protocol (for liquids):
-
The liquid is placed in a distillation flask with a few boiling chips.
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A thermometer is positioned so that the top of the bulb is level with the side arm of the flask.
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The liquid is heated to a gentle boil.
-
The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading as the vapor condenses on the thermometer bulb, is the boiling point.
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Solubility Assessment
Understanding a compound's solubility is crucial for selecting appropriate solvents for reactions, purification, and analysis. The principle of "like dissolves like" is a useful guide. Given the presence of both polar (amino, aldehyde) and non-polar (benzene ring, methyl group) moieties, 2-Amino-3-methylbenzaldehyde is expected to be soluble in many organic solvents.
-
Qualitative Solubility Protocol:
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To a test tube containing approximately 1 mL of the solvent, add a small amount (a few milligrams or drops) of 2-Amino-3-methylbenzaldehyde.
-
Agitate the mixture and observe for dissolution.
-
Test solubility in a range of solvents with varying polarities, such as water, ethanol, acetone, and toluene.
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Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
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Expected IR Absorptions for 2-Amino-3-methylbenzaldehyde:
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N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹
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C-H stretch (aromatic): Above 3000 cm⁻¹
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C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹
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C=O stretch (aldehyde): A strong band around 1690-1715 cm⁻¹
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C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region
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C-N stretch (amine): In the 1250-1350 cm⁻¹ region
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-
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
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Record a background spectrum.
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Place a small drop of the liquid sample directly onto the crystal.
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Acquire the sample spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR (Proton NMR):
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Aldehyde proton (-CHO): Expected to be a singlet in the highly deshielded region of δ 9-10 ppm.
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Aromatic protons (Ar-H): Multiple signals in the range of δ 6.5-8.0 ppm, with splitting patterns determined by their coupling with neighboring protons.
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Amine protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on concentration and solvent, typically in the range of δ 3-5 ppm.
-
Methyl protons (-CH₃): A singlet around δ 2.0-2.5 ppm.
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-
¹³C NMR (Carbon-13 NMR):
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Carbonyl carbon (-CHO): A highly deshielded signal around δ 190-200 ppm.
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Aromatic carbons (Ar-C): Multiple signals in the typical aromatic region of δ 110-160 ppm.
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Methyl carbon (-CH₃): A signal in the aliphatic region, around δ 15-25 ppm.
-
-
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve a small amount of the sample (5-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Place the tube in the NMR spectrometer.
-
The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
Acquire the spectra using appropriate pulse sequences.
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Conclusion
This guide has provided a comprehensive overview of the known and detailed the standard experimental procedures for their determination. For researchers and drug development professionals, a meticulous approach to characterizing starting materials is a cornerstone of reliable and reproducible scientific outcomes. While some physical constants for this compound are not widely published, the protocols outlined herein provide a robust framework for their in-house determination, ensuring a complete data profile for this valuable chemical intermediate.
References
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PubChem. 2-Amino-3-methylbenzaldehyde. National Center for Biotechnology Information. [Link]
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SpectraBase. Benzaldehyde, 5-(acetyloxy)-2-amino-3-methyl-. Wiley. [Link]
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PubChemLite. 2-amino-3-methylbenzaldehyde (C8H9NO). [Link]
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American Elements. 2-Amino-3-methylbenzaldehyde. [Link]
-
ResearchGate. Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
NIST. Benzaldehyde, 3-methyl-. National Institute of Standards and Technology. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
